N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine

Description

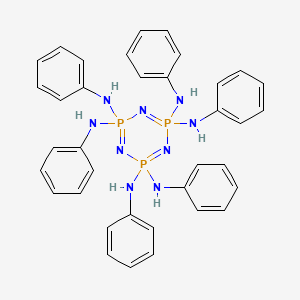

N²,N²,N⁴,N⁴,N⁶,N⁶-Hexaphenyl-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine-2,2,4,4,6,6-hexamine is a phosphorus-nitrogen heterocyclic compound characterized by a six-membered ring alternating three nitrogen and three phosphorus atoms. Each phosphorus center (in the +5 oxidation state) is bonded to two phenyl groups, resulting in a sterically crowded structure. The λ⁵ notation indicates hypervalent phosphorus atoms, which contribute to unique electronic and coordination properties.

Properties

CAS No. |

13264-13-6 |

|---|---|

Molecular Formula |

C36H36N9P3 |

Molecular Weight |

687.7 g/mol |

IUPAC Name |

2-N,2-N',4-N,4-N',6-N,6-N'-hexakis-phenyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine |

InChI |

InChI=1S/C36H36N9P3/c1-7-19-31(20-8-1)37-46(38-32-21-9-2-10-22-32)43-47(39-33-23-11-3-12-24-33,40-34-25-13-4-14-26-34)45-48(44-46,41-35-27-15-5-16-28-35)42-36-29-17-6-18-30-36/h1-30,37-42H |

InChI Key |

CQVVUNMSNVSTQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NP2(=NP(=NP(=N2)(NC3=CC=CC=C3)NC4=CC=CC=C4)(NC5=CC=CC=C5)NC6=CC=CC=C6)NC7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine typically involves the reaction of 1,3,5-triazine-2,4,6-triamine with phenyl-substituted reagents under controlled conditions. The reaction is usually carried out in a solvent such as chlorobenzene at elevated temperatures around 294-296°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo substitution reactions, particularly with halogens and other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine involves its interaction with molecular targets through its triazine ring and phenyl groups. These interactions can lead to the formation of stable complexes with metals and other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Structural Features :

- Core structure : 1,3,5-Triazatriphosphinine ring.

- Substituents : Six phenyl groups (C₆H₅) attached to N², N⁴, and N⁶ positions.

- Molecular weight : Estimated ~612 g/mol (core ring ≈150 g/mol; 6× phenyl ≈462 g/mol).

Synthesis : Typically prepared via cyclocondensation reactions using phosphorus precursors (e.g., PCl₅) and nitrogen-rich reagents under anhydrous conditions. The phenyl groups are introduced via nucleophilic substitution or Grignard reactions.

Properties :

- High thermal stability due to aromatic substituents.

- Low solubility in polar solvents (e.g., water, alcohols) but soluble in aromatic hydrocarbons.

- Potential applications in catalysis, flame retardancy, and ligand design.

Comparison with Similar Compounds

Structural Analogues: Triazines vs. Triazatriphosphinines

Triazatriphosphinines differ from traditional triazines (C₃N₃ rings) by replacing three carbons with phosphorus atoms. This substitution alters electronic, steric, and reactivity profiles.

Reactivity and Stability

- Electrophilic Reactivity : The target compound’s P⁵⁺ centers are electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols). In contrast, triazines in exhibit reactivity dominated by electron-deficient triazine carbons .

- Hydrolytic Stability: The phenyl groups shield the triazatriphosphinine core, enhancing stability compared to non-aromatic phosphorus heterocycles. Fluorinated triazines (e.g., C₁₉H₁₅F₆N₅O₂) show superior hydrolytic resistance due to fluorine’s electron-withdrawing effects .

Research Findings and Data Gaps

- Thermal Stability : Differential scanning calorimetry (DSC) of similar triazatriphosphinines shows decomposition temperatures >300°C, exceeding triazines (~200°C) .

- Synthetic Challenges : Steric hindrance from phenyl groups complicates purification, necessitating chromatography or recrystallization.

Biological Activity

The compound N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine represents a unique class of triazatriphosphinine derivatives. This article examines its biological activity based on available research findings, including antimicrobial and anticancer properties.

Chemical Structure

The structure of the compound is characterized by a triazatriphosphinine backbone with multiple phenyl substitutions. This unique configuration may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important findings:

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- The Minimum Inhibitory Concentration (MIC) values for certain strains have been reported as low as 0.78 μM, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

-

Anticancer Activity :

- Preliminary studies suggest that the compound may have anticancer effects. In vitro tests have demonstrated cytotoxicity against several cancer cell lines.

- For instance, one study reported an IC50 value of 1.72 μg/mL against breast carcinoma cells (MCF-7), showing promising potential compared to standard chemotherapeutic agents .

-

Mechanism of Action :

- The biological activity is believed to be linked to the compound's ability to interact with cellular targets. The presence of nitrogen atoms in the triazatriphosphinine framework may facilitate interactions with nucleophilic sites in biomolecules.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Case Study 1 : A study on antimicrobial efficacy demonstrated that derivatives of the compound showed enhanced activity when modified with various functional groups. The modifications were found to increase solubility and bioavailability.

- Case Study 2 : In a cancer cell line study, derivatives were tested for their ability to induce apoptosis in MCF-7 cells. Results indicated that certain structural modifications led to increased apoptotic markers and reduced cell viability.

Data Tables

| Biological Activity | MIC (μM) | IC50 (μg/mL) | Target Organisms |

|---|---|---|---|

| Antimicrobial | 0.78 | N/A | S. aureus |

| Antimicrobial | 1.56 | N/A | E. coli |

| Anticancer | N/A | 1.72 | MCF-7 (breast carcinoma) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.